Cas no 2321332-92-5 ((2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide)
2321332-92-5 structure
Product Name:(2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide
Número CAS:2321332-92-5
MF:C15H21NO3S
Megavatios:295.397143125534
CID:6041817
PubChem ID:134161832
Update Time:2025-06-11
(2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide Propiedades químicas y físicas
Nombre e identificación
-
- (2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
- 2321332-92-5
- AKOS040704688
- F6571-2232
- (E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide
- (2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide
- N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
-
- Renchi: 1S/C15H21NO3S/c17-9-10-19-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-11-20-13/h3-6,11,17H,1-2,7-10,12H2,(H,16,18)/b6-5+
- Clave inchi: PYAHOSKQVYQMLT-AATRIKPKSA-N
- Sonrisas: S1C=CC=C1/C=C/C(NCC1(CCCC1)OCCO)=O
Atributos calculados
- Calidad precisa: 295.12421471g/mol
- Masa isotópica única: 295.12421471g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 7
- Complejidad: 340
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 86.8Ų
(2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-2232-2μmol |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-5μmol |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-10μmol |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-20μmol |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-1mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-2mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-3mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-4mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-5mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6571-2232-10mg |
(2E)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2321332-92-5 | 10mg |
$79.0 | 2023-09-08 |
(2E)-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-3-(thiophen-2-yl)prop-2-enamide Literatura relevante
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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